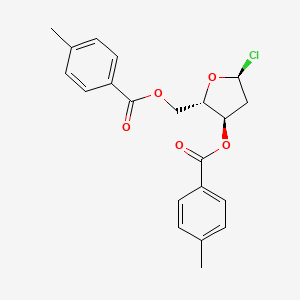
Cobalt(II) benzoate
Overview
Description
Cobalt(II) benzoate is a useful research compound. Its molecular formula is C7H6CoO2 and its molecular weight is 181.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cobalt(II) benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt(II) benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Organic Synthesis : Cobalt(III)-catalyzed C-H activation of benzoate esters facilitates the efficient synthesis of indenones, which is crucial for carbocycle synthesis (Kong et al., 2016).
Photocatalytic Activity : A 3D cobalt(II)-4,4′-oxybis(benzoate) framework demonstrates superior photocatalytic activity in the degradation of methylene blue under visible light irradiation (Li et al., 2018).
Synthesis of New Cobalt (II) Compounds : Aqua-bridged binuclear cobalt (II) benzoate complexes with pyridine ligands show potential in synthesizing new cobalt (II) compounds with enhanced properties (Karmakar et al., 2007).
Therapeutic Applications : Cobalt(II) complexes with biologically active ligands exhibit antifungal activity, antioxidant activity, and DNA binding properties, suggesting potential therapeutic uses (Risana et al., 2020).
Efficient Catalytic Reactions : High-spin cobalt(II)-carboxylate complexes can selectively oxygenate C-H and C=C bonds with H2O2, offering potential for efficient catalytic reactions (Ghosh et al., 2022).
Applications in Drying and Gas Sorption : Co(II)(pybz)2DMF, a stable metal-organic framework, shows potential in drying, gas sorption, and as a drying agent (Zeng et al., 2013).
CO2 Capture and Storage : BiIBTP cobalt complexes are effective in catalyzing CO2-copolymerization of cyclic epoxides, suggesting applications in efficient CO2 capture and storage (Su et al., 2019).
Magnetic Properties : Various studies have explored the magnetic properties of cobalt(II) benzoate complexes, including their potential in applications like magnetic susceptibility and single-ion magnet behavior (Hudák et al., 2013).
properties
IUPAC Name |
benzoic acid;cobalt | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.Co/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJPCNTGZFWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.[Co] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6CoO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt (II) benzoate | |
CAS RN |
932-69-4 | |
| Record name | Benzoic acid, cobalt(2+) salt (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Octoxycarbonylpropyl)-1-phenyl-[6.6]C61](/img/structure/B8180210.png)






![[4-[[4-(Dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride](/img/structure/B8180264.png)





